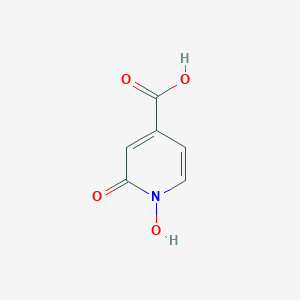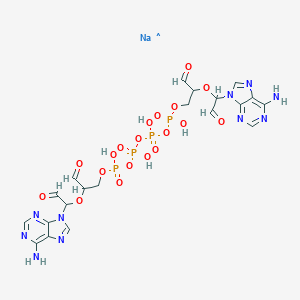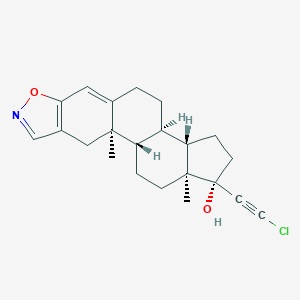
21-Chlorodanazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-Chlorodanazol is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of danazol, a synthetic steroid that has been used in the treatment of endometriosis, fibrocystic breast disease, and hereditary angioedema. 21-Chlorodanazol has been found to have unique properties that make it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 21-Chlorodanazol is not fully understood, but it is believed to involve the binding of the compound to androgen receptors. This binding activates the receptor and initiates a series of downstream signaling events that ultimately lead to changes in gene expression and cellular function.
Biochemische Und Physiologische Effekte
Studies have shown that 21-Chlorodanazol can have a range of biochemical and physiological effects, depending on the specific cell type and experimental conditions. In some cases, this compound has been found to inhibit the growth and proliferation of cancer cells. In other cases, it has been shown to stimulate the growth and differentiation of certain cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 21-Chlorodanazol in lab experiments is its high affinity for the androgen receptor. This makes it a valuable tool for studying androgen signaling pathways and the role of steroid hormones in various biological processes. However, one limitation of this compound is its potential to interact with other steroid receptors, which can complicate experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 21-Chlorodanazol. One area of interest is the development of new and improved synthetic analogs of this compound that have even higher affinity for the androgen receptor. Another potential direction is the investigation of the role of 21-Chlorodanazol in the treatment of various diseases, including breast cancer and prostate cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other steroid receptors.
Synthesemethoden
The synthesis of 21-Chlorodanazol involves the reaction of danazol with thionyl chloride in the presence of a base. This reaction results in the replacement of a hydrogen atom on the steroid ring with a chlorine atom. The resulting compound is purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
21-Chlorodanazol has been used in a variety of scientific research applications, including studies of hormone receptors, gene expression, and cell signaling pathways. This compound has been found to have a high affinity for the androgen receptor, making it a valuable tool for studying androgen signaling pathways. Additionally, 21-Chlorodanazol has been used to investigate the role of steroid hormones in the development and progression of breast cancer.
Eigenschaften
CAS-Nummer |
121565-23-9 |
|---|---|
Produktname |
21-Chlorodanazol |
Molekularformel |
C22H26ClNO2 |
Molekulargewicht |
371.9 g/mol |
IUPAC-Name |
(1S,2R,13R,14S,17S,18S)-17-(2-chloroethynyl)-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol |
InChI |
InChI=1S/C22H26ClNO2/c1-20-12-14-13-24-26-19(14)11-15(20)3-4-16-17(20)5-7-21(2)18(16)6-8-22(21,25)9-10-23/h11,13,16-18,25H,3-8,12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1 |
InChI-Schlüssel |
HJKQEKJFOUTKGJ-WNHSNXHDSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#CCl)O)CCC4=CC5=C(C[C@]34C)C=NO5 |
SMILES |
CC12CCC3C(C1CCC2(C#CCl)O)CCC4=CC5=C(CC34C)C=NO5 |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C#CCl)O)CCC4=CC5=C(CC34C)C=NO5 |
Synonyme |
21-chlorodanazol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



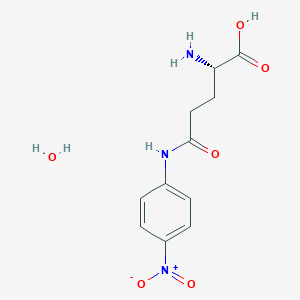
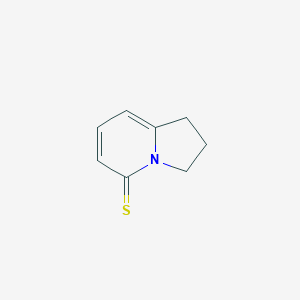
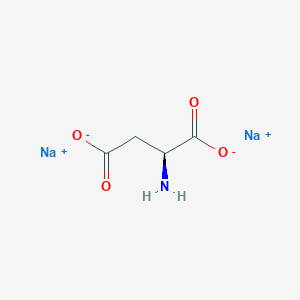
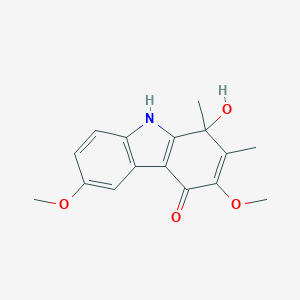
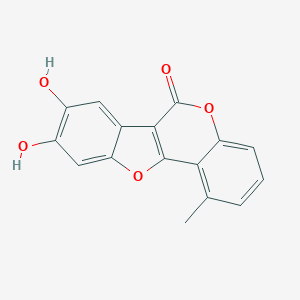
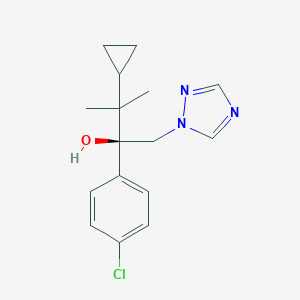
![1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene](/img/structure/B39095.png)
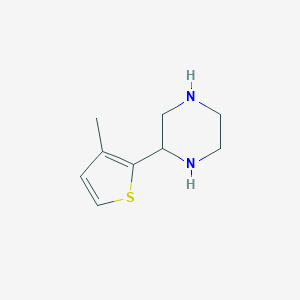
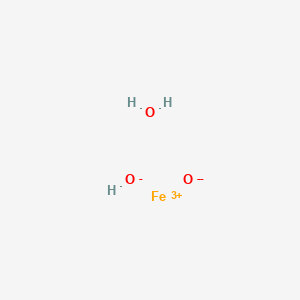
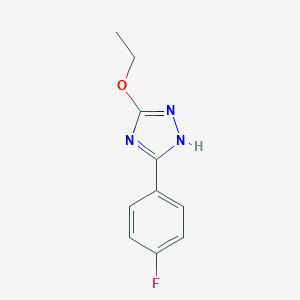
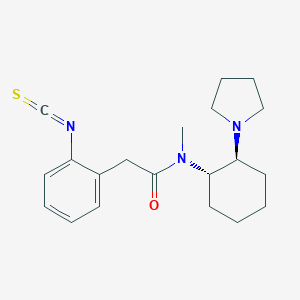
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)
